molecular formula C16H17N3O3 B4539226 N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N'-[1-(3-PYRIDYL)ETHYL]UREA

N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N'-[1-(3-PYRIDYL)ETHYL]UREA

Cat. No.: B4539226
M. Wt: 299.32 g/mol
InChI Key: YNQBQYWXWWGQAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N’-[1-(3-PYRIDYL)ETHYL]UREA is a complex organic compound that features a benzodioxin ring fused with a pyridyl group through a urea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N’-[1-(3-PYRIDYL)ETHYL]UREA typically involves the following steps:

    Formation of the Benzodioxin Ring: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.

    Attachment of the Pyridyl Group: The pyridyl group can be introduced via a nucleophilic substitution reaction.

    Formation of the Urea Linkage: The final step involves the reaction of the intermediate with an isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N’-[1-(3-PYRIDYL)ETHYL]UREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N’-[1-(3-PYRIDYL)ETHYL]UREA has several scientific research applications:

    Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound may have potential as a biochemical probe or in the development of bioactive molecules.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in targeting specific biological pathways.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N’-[1-(3-PYRIDYL)ETHYL]UREA exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N’-[1-(3-PYRIDYL)METHYL]UREA: Similar structure but with a different linkage.

    N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N’-[1-(2-PYRIDYL)ETHYL]UREA: Similar structure but with a different position of the pyridyl group.

Uniqueness

N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N’-[1-(3-PYRIDYL)ETHYL]UREA is unique due to its specific combination of functional groups and the resulting properties. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1-pyridin-3-ylethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c1-11(12-3-2-6-17-10-12)18-16(20)19-13-4-5-14-15(9-13)22-8-7-21-14/h2-6,9-11H,7-8H2,1H3,(H2,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNQBQYWXWWGQAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=CC=C1)NC(=O)NC2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N'-[1-(3-PYRIDYL)ETHYL]UREA
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N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N'-[1-(3-PYRIDYL)ETHYL]UREA
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N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N'-[1-(3-PYRIDYL)ETHYL]UREA
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N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N'-[1-(3-PYRIDYL)ETHYL]UREA

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